Product packaging for Trimethyllead chloride(Cat. No.:CAS No. 1520-78-1)

Trimethyllead chloride

Cat. No.: B074069
CAS No.: 1520-78-1
M. Wt: 288 g/mol
InChI Key: HPQRSQFZILKRDH-UHFFFAOYSA-M
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Description

Trimethyllead chloride is a significant organolead compound that serves as a pivotal reagent in advanced research applications. Its primary value lies in the study of organometallic chemistry, where it acts as a key precursor for synthesizing other organolead derivatives and for investigating metal-carbon bond formation and reactivity. In environmental science and toxicology, this compound is critically important for researching the metabolic pathways, environmental fate, and neurotoxic mechanisms of alkyllead compounds, providing a model compound to understand the impact and biodegradation of lead-based environmental contaminants. Furthermore, it finds application in materials science for the development of lead-containing semiconductors and for the chemical vapor deposition (CVD) of thin-film materials. Researchers utilize this compound to explore its specific mechanisms, including its behavior as a potent neurotoxin that disrupts cellular processes. As a highly standardized and pure material, it is essential for generating reliable and reproducible data in controlled laboratory settings. This product is strictly for research purposes and requires specialized handling in accordance with safety protocols for heavy metal compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9ClPb B074069 Trimethyllead chloride CAS No. 1520-78-1

Properties

IUPAC Name

chloro(trimethyl)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3CH3.ClH.Pb/h3*1H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQRSQFZILKRDH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Pb](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClPb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-78-1
Record name Trimethyllead chloride
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Record name Chlorotrimethylplumbane
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Synthetic Methodologies for Trimethyllead Chloride

Conventional Preparative Routes

Conventional methods for the synthesis of trimethyllead (B1239934) chloride primarily rely on the alkylation of lead precursors or the utilization of highly reactive organometallic reagents.

Alkylation of Lead(II) and Lead(IV) Precursors

A common strategy for the synthesis of organolead compounds involves the alkylation of lead halides. While the direct, selective synthesis of trimethyllead chloride from lead(II) chloride can be challenging due to the tendency to form the fully alkylated tetramethyllead (B1204573), redistribution reactions offer a viable pathway. In this approach, tetramethyllead is first synthesized and then reacted with a lead(IV) salt.

One established method is the comproportionation reaction between tetramethyllead ((CH₃)₄Pb) and lead(IV) chloride (PbCl₄). This reaction effectively redistributes the methyl groups and chloride atoms to yield the desired this compound.

Another route involves the reaction of tetramethyllead with hydrogen chloride (HCl). This reaction proceeds by the cleavage of a carbon-lead bond in tetramethyllead by the acid, leading to the formation of this compound and methane.

While the alkylation of lead(II) salts with methylating agents in aqueous solution can produce tetraalkyllead compounds, the isolation of this compound from such reactions is not a primary synthetic route due to the formation of multiple products. google.com

Grignard Reagent-Based Syntheses

Grignard reagents are widely employed in organometallic synthesis for the formation of carbon-carbon and carbon-metal bonds. The reaction of a methyl Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), with a lead(II) halide is a fundamental approach. However, this reaction typically leads to the formation of the tetraalkylated product, tetramethyllead, as the thermodynamically stable end product. wikipedia.orgucla.edu

To favor the formation of this compound, careful control of stoichiometry and reaction conditions is necessary, though this can be difficult to achieve with high selectivity. A more controlled approach involves the initial synthesis of tetramethyllead via the Grignard reaction, followed by a subsequent reaction to form this compound, as described in the previous section.

A general representation of the Grignard reaction for the synthesis of tetramethyllead is as follows:

2 PbCl₂ + 4 CH₃MgCl → (CH₃)₄Pb + Pb + 4 MgCl₂

Advanced Synthetic Approaches for Isotope-Labeled Compounds

For metabolic, environmental fate, and mechanistic studies, the synthesis of isotopically labeled this compound is crucial. These advanced methods are designed to incorporate isotopes such as carbon-14 (B1195169) (¹⁴C) into the methyl groups of the molecule.

Radiolabeled Precursor Transformations (e.g., ¹⁴C-Methyl Iodide)

The synthesis of ¹⁴C-labeled this compound can be achieved by adapting conventional methods to a microscale and utilizing a radiolabeled precursor, such as ¹⁴C-methyl iodide (¹⁴CH₃I).

One such approach is a modified Grignard synthesis. In this method, the Grignard reagent is prepared from ¹⁴C-methyl iodide and magnesium. To facilitate the reaction on a small scale, an initiator and carrier, such as unlabeled decyl bromide, can be used. The resulting radiolabeled Grignard reagent is then used to alkylate a lead salt. The initially formed ¹⁴C-tetramethyllead is subsequently converted to ¹⁴C-trimethyllead chloride through controlled oxidation with hydrochloric acid.

Formation of the Grignard reagent: ¹⁴CH₃I + Mg → ¹⁴CH₃MgI

Alkylation to form radiolabeled tetramethyllead.

Conversion to the final product: (¹⁴CH₃)₄Pb + HCl → (¹⁴CH₃)₃PbCl + CH₄

This method allows for the specific placement of the radiolabel within the methyl groups of the this compound molecule.

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative and often more efficient route for the synthesis of radiolabeled organometallic compounds on a microscale. For the preparation of ¹⁴C-trimethyllead chloride, the electrochemical reduction of ¹⁴C-methyl iodide at a sacrificial lead cathode has been shown to be an effective method for producing ¹⁴C-tetramethyllead.

This synthesis is typically carried out in a two-compartment electrochemical cell. Dimethylformamide is often used as the solvent, with sodium perchlorate (B79767) serving as the supporting electrolyte. The sacrificial lead cathode provides the lead atoms for the formation of the organolead compound.

The key reaction at the cathode can be represented as:

4 ¹⁴CH₃I + Pb + 4e⁻ → (¹⁴CH₃)₄Pb + 4I⁻

The resulting ¹⁴C-tetramethyllead is then isolated, often by extraction, and converted to ¹⁴C-trimethyllead chloride by controlled oxidation with HCl, similar to the Grignard-based radiolabeling method. This electrochemical approach can offer advantages in terms of efficiency and control, particularly for small-scale syntheses with valuable radiolabeled precursors.

ParameterGrignard SynthesisElectrochemical Synthesis
Precursor ¹⁴C-Methyl Iodide¹⁴C-Methyl Iodide
Key Reagent MagnesiumSacrificial Lead Cathode
Solvent EtherDimethylformamide
Intermediate (¹⁴CH₃)₄Pb(¹⁴CH₃)₄Pb
Final Step Controlled oxidation with HClControlled oxidation with HCl

Chemical Reactivity and Mechanistic Investigations of Trimethyllead Chloride

Organometallic Transformations

The reactivity of the lead-chlorine bond in trimethyllead (B1239934) chloride allows for various organometallic transformations, primarily involving the substitution of the chloride ligand with other organic groups. These reactions are fundamental for creating new carbon-lead bonds and studying the dynamics of alkyl group exchange between different metal centers.

Reactions with Grignard Reagents for Carbon-Lead Bond Formation

One of the most significant reactions of trimethyllead chloride is its interaction with Grignard reagents (R-Mg-X). This reaction serves as a straightforward method for the formation of new carbon-lead bonds by replacing the chloride atom with the organic group from the Grignard reagent. For instance, the reaction with methylmagnesium chloride (CH₃MgCl) is a classic example of alkylation, yielding the fully alkylated tetramethyllead (B1204573).

The general reaction involves the nucleophilic attack of the carbanion-like organic group from the Grignard reagent on the electrophilic lead center of this compound, leading to the displacement of the chloride ion. This process is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is necessary to stabilize the Grignard reagent.

Table 1: Alkylation of this compound with a Grignard Reagent

Reactant Grignard Reagent Solvent Product

This synthetic route is highly efficient for preparing tetraalkyllead compounds with four identical or different alkyl groups, depending on the choice of the Grignard reagent.

Alkyl Group Redistribution Reactions (e.g., with Methylaluminum Dichloride)

This compound can participate in alkyl group redistribution, or exchange, reactions with other organometallic compounds. These reactions involve the exchange of alkyl groups and halides between two different metal centers, leading to a statistical or thermodynamically controlled mixture of products. A notable example is the reaction with methylaluminum dichloride (CH₃AlCl₂).

In this process, an equilibrium is established where methyl groups and chlorine atoms are exchanged between the lead and aluminum centers. The reaction can be represented as follows:

(CH₃)₃PbCl + CH₃AlCl₂ ⇌ (CH₃)₂PbCl₂ + (CH₃)₂AlCl

The position of the equilibrium is dependent on various factors, including the relative stability of the reactants and products and the reaction conditions. Such redistribution reactions are of significant interest in understanding the lability of alkyl-metal bonds and are crucial in the industrial synthesis of certain organometallic compounds.

Reactions with Inorganic and Organometallic Species

Beyond transformations with other organometallic reagents, this compound also reacts with various inorganic species, including alkali metals and reducing agents, leading to changes in the oxidation state of the lead center or the formation of unstable but synthetically valuable intermediates like organolead hydrides.

Interactions with Alkali Metals in Non-Aqueous Media

The reaction of this compound with alkali metals, such as sodium, in a non-aqueous solvent like liquid ammonia (B1221849) (NH₃) is a powerful reductive process. When sodium is dissolved in liquid ammonia, it forms a characteristic deep blue solution containing solvated electrons (e⁻(NH₃)y). These solvated electrons are potent reducing agents.

Table 2: Reaction of this compound with Sodium in Liquid Ammonia

Reactant Reagent Solvent Key Intermediates/Products

Reduction Reactions to Form Organolead Hydrides

This compound can be reduced to form the corresponding organolead hydride, trimethyllead hydride ((CH₃)₃PbH). This conversion is typically achieved using powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄). The reaction is generally performed in an anhydrous ether solvent, such as dimethyl ether, at low temperatures (e.g., -78°C) to prevent the decomposition of the thermally unstable organolead hydride product.

4 (CH₃)₃PbCl + LiAlH₄ → 4 (CH₃)₃PbH + LiCl + AlCl₃

Trimethyllead hydride is a valuable intermediate in organolead chemistry, though its instability requires it to be used in situ or handled carefully at low temperatures.

Sulphide-Promoted Chemical Disproportionation

The introduction of sulfide (B99878) ions (S²⁻), typically from a source like sodium sulfide (Na₂S), can induce a disproportionation reaction in aqueous solutions of this compound. In this process, the trimethyllead cation, [(CH₃)₃Pb]⁺, undergoes a rearrangement to form species with both a higher and lower number of alkyl substituents.

2 (CH₃)₃PbCl + Na₂S → (CH₃)₄Pb + PbS + 2 NaCl + (CH₃)₂PbCl₂ (intermediate)

This reaction highlights the ability of certain anions to facilitate the redistribution of alkyl groups on the lead center, leading to a mixture of products.

Environmental Chemical Transformations

The environmental fate of this compound is governed by a series of complex chemical reactions. These transformations, occurring under various environmental conditions, ultimately determine the persistence, mobility, and toxicity of lead in the environment. The primary pathways for the environmental transformation of this compound include abiotic degradation in water, participation in transmethylation reactions, and oxidative dealkylation to form inorganic lead species.

Abiotic Degradation Pathways in Aqueous Systems

This compound exhibits limited solubility in water but can persist in aqueous environments. researchgate.net Its abiotic degradation can proceed through several pathways, including hydrolysis and reactions with other chemical species present in the water.

One significant abiotic degradation pathway involves its reaction with sulfide ions (S²⁻), which are naturally present in anaerobic waters and sediments. This reaction leads to the formation of a less stable intermediate, bis(trimethyllead) sulfide ((CH₃)₃Pb)₂S. This intermediate can then undergo further reactions, contributing to the redistribution and transformation of trimethyllead species in the environment. The presence of sulfide can, therefore, play a crucial role in the environmental fate of this compound.

While direct hydrolysis of the Pb-Cl bond in this compound is expected in aqueous solutions, detailed kinetic studies on its spontaneous hydrolysis rate are not extensively documented in the readily available scientific literature. Similarly, information regarding the photochemical degradation of this compound in aqueous systems, including quantum yields and specific reaction products, is also limited. However, it is known that sunlight can promote the breakdown of organolead compounds in aqueous media. mdpi.com

Role in Transmethylation Processes (e.g., Mercury Methylation)

This compound is a potent methylating agent and plays a significant role in the abiotic methylation of other metals in the environment, most notably mercury. rsc.org This process, known as transmethylation, involves the transfer of a methyl group from the trimethyllead cation ((CH₃)₃Pb⁺) to an inorganic mercury ion (Hg²⁺), resulting in the formation of the highly toxic and bioaccumulative methylmercury (B97897) (CH₃Hg⁺).

The reaction can be represented as: (CH₃)₃Pb⁺ + Hg²⁺ → (CH₃)₂Pb²⁺ + CH₃Hg⁺

This transmethylation reaction is a significant environmental concern as it provides an abiotic pathway for the formation of methylmercury, a potent neurotoxin. rsc.org Research has shown that trimethyllead is an especially potent methylator of mercury, and releases of alkyllead compounds into the environment can lead to higher concentrations of methylmercury in sediments. rsc.org The efficiency of this process can be higher than some biotic methylation pathways. rsc.org The exact mechanism of the methyl group transfer is complex and can be influenced by various environmental factors such as pH, the presence of other ligands, and the speciation of both the lead and mercury compounds. mdpi.comrsc.org

Oxidative and Dealkylation Pathways to Inorganic Lead Species

The ultimate environmental fate of this compound is its degradation to more stable inorganic lead species. This occurs through a stepwise dealkylation process, where the methyl groups are sequentially cleaved from the lead atom. This process can be initiated by various environmental oxidants.

The dealkylation of organolead compounds like this compound is a key transformation pathway. nist.gov The process is believed to proceed through the formation of dimethyllead and monomethyllead intermediates, although these are often transient and found in very low concentrations in environmental samples. nist.gov

The sequential dealkylation can be summarized as follows: (CH₃)₃PbCl → (CH₃)₂PbCl₂ → CH₃PbCl₃ → PbCl₂ → Pb²⁺ (in solution)

Structural Elucidation and Spectroscopic Characterization of Trimethyllead Chloride

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of trimethyllead (B1239934) chloride, offering insights into its bonding and symmetry.

Infrared Spectroscopic Analysis

Infrared spectroscopy of trimethyllead chloride reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. The assignments of these bands are crucial for understanding the molecular structure. Key vibrational frequencies and their assignments are summarized in the table below.

Frequency (cm⁻¹)Assignment
~2980C-H asymmetric stretching
~2910C-H symmetric stretching
~1420CH₃ asymmetric deformation
~1190CH₃ symmetric deformation
~780CH₃ rocking
~530Pb-C asymmetric stretching
~480Pb-C symmetric stretching
~250Pb-Cl stretching

Note: The exact frequencies may vary slightly depending on the physical state of the sample (solid, liquid, or gas) and the solvent used.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations. The Raman spectrum of this compound is characterized by strong signals for the symmetric Pb-C and Pb-Cl stretching modes. The key Raman shifts and their assignments are presented in the following table.

Raman Shift (cm⁻¹)Assignment
~2980C-H asymmetric stretching
~2910C-H symmetric stretching
~1190CH₃ symmetric deformation
~530Pb-C asymmetric stretching
~480Pb-C symmetric stretching
~250Pb-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the electronic environment of atomic nuclei within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies provide valuable structural information.

Proton NMR Investigations (e.g., Solvent Effects)

The ¹H NMR spectrum of this compound typically shows a single sharp resonance for the nine equivalent protons of the three methyl groups. The chemical shift of this peak is influenced by the solvent used, a phenomenon known as the solvent effect. For instance, in benzene (B151609), the proton resonance is observed at approximately 1.01 ppm. chemicalbook.com This upfield shift compared to less aromatic solvents is attributed to the magnetic anisotropy of the benzene ring.

The spectrum also exhibits satellite peaks due to the coupling between the protons and the naturally abundant ²⁰⁷Pb isotope (spin I = 1/2). The coupling constant, J(²⁰⁷Pb-¹H), provides information about the s-character of the Pb-C bond.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound displays a single resonance for the three equivalent methyl carbons. The chemical shift of this carbon signal provides insight into the electronic environment around the carbon atoms. The spectrum also shows coupling between the ¹³C nuclei and the ²⁰⁷Pb nucleus, with a characteristic coupling constant, J(²⁰⁷Pb-¹³C). A reported value for this coupling constant is 134.4 Hz. chemicalbook.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Under electron ionization (EI), the molecule typically loses a methyl group to form the trimethyllead cation, [(CH₃)₃Pb]⁺, which is often the base peak in the spectrum. Further fragmentation can lead to the formation of ions such as [(CH₃)₂Pb]⁺, [CH₃Pb]⁺, and [Pb]⁺. The isotopic pattern of lead, with its several naturally occurring isotopes, results in a characteristic cluster of peaks for each lead-containing fragment, aiding in their identification.

The fragmentation of this compound can be summarized as follows:

Initial Ionization: (CH₃)₃PbCl + e⁻ → [(CH₃)₃PbCl]⁺• + 2e⁻

Loss of Chlorine: [(CH₃)₃PbCl]⁺• → [(CH₃)₃Pb]⁺ + Cl•

Loss of Methyl Radical: [(CH₃)₃Pb]⁺ → [(CH₃)₂Pb]⁺• + CH₃•

Further Fragmentation: Subsequent loss of methyl groups leading to [CH₃Pb]⁺ and [Pb]⁺.

This detailed spectroscopic analysis provides a robust foundation for understanding the structural and electronic properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the identification and quantification of this compound, often in complex environmental and biological matrices. Due to the compound's ionic nature, derivatization is typically required before analysis. An accurate and sensitive species-specific isotope dilution GC-Inductively Coupled Plasma Mass Spectrometry (GC/ICP-MS) method has been developed for the determination of the trimethyllead cation (Me3Pb+). scirp.org This method involves the synthesis of a 206Pb-enriched trimethyllead spike, which is then used for isotope dilution analysis. scirp.org Derivatization with agents like tetraethylborate is employed to make the compound volatile enough for GC analysis. scirp.org The use of GC-MS for the analysis of this compound is also validated through interlaboratory studies, where it is listed as a primary analytical method for determining the compound's concentration in materials such as simulated rainwater and urban dust. d-nb.info

X-ray Crystallography and Molecular Dynamics

Single-crystal X-ray diffraction has provided definitive data on the solid-state structure of this compound, revealing its molecular geometry and the arrangement of molecules within the crystal lattice. researchgate.net

X-ray crystallography studies have established that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net The final R-value from the structure refinement was reported as 0.0348, indicating a high degree of accuracy in the determined structure. researchgate.net

Table 1: Crystal Structure and Unit Cell Data for this compound

Parameter Value
Crystal System Orthorhombic

Data sourced from a crystal structure study of (CH₃)₃PbCl. researchgate.net

The precise molecular geometry of this compound has been determined from the crystal structure data. The lead atom is coordinated by three methyl groups and one chlorine atom in a distorted tetrahedral arrangement. The key interatomic distances and bond angles are summarized in the table below.

Table 2: Selected Interatomic Distances and Bond Angles in this compound

Measurement Value
Bond Lengths (Å)
Pb—Cl 2.479
Pb—C(1) 2.22
Pb—C(2) 2.22
Pb—C(3) 2.24
**Bond Angles (°) **
Cl—Pb—C(1) 100.2
Cl—Pb—C(2) 99.1
Cl—Pb—C(3) 98.4
C(1)—Pb—C(2) 122.9
C(1)—Pb—C(3) 115.1

All data extracted from the crystallographic study of (CH₃)₃PbCl. researchgate.net

Investigations into the molecular motion of this compound have shown that the methyl groups rotate freely over a wide temperature range, from 95 K to 345 K. researchgate.net However, unlike the analogous trimethyltin (B158744) chloride, a C'₃-rotation of the entire (CH₃)₃Pb- group around the Pb-Cl axis was not observed to set in, even at higher temperatures. researchgate.net

The thermal motion of individual atoms within the crystal lattice is described by anisotropic thermal parameters (Uij). These parameters provide insight into the amplitude and direction of atomic vibrations.

Table 3: Anisotropic Thermal Parameters (Uij × 10³) for this compound

Atom U₁₁ U₂₂ U₃₃ U₂₃ U₁₃ U₁₂
Pb 45.8(9) 59.3(7) 52.9(7) 0 0 0
Cl 106.5(16) 52.3(12) 8.3(11) 0 0 0
C(1) 71.4(9) 87.8(12) -5.0(8) -14.1(10) 0 0

The temperature factor is of the form: exp[-2π²(U₁₁h²a² + ... + 2U₁₂hkab + ...)]. All data sourced from the crystallographic study of (CH₃)₃PbCl.* researchgate.net

Analytical Methodologies for Trimethyllead Chloride Speciation and Quantification

Chromatographic Separation Techniques

Chromatography, a laboratory technique for the separation of a mixture, is central to the analysis of trimethyllead (B1239934) chloride. By passing the sample through a medium in which different components move at different rates, individual organolead species can be isolated for subsequent detection and quantification. The choice of chromatographic method and detector is crucial for achieving the required sensitivity and selectivity.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For organolead compounds like trimethyllead chloride, a derivatization step is often necessary to convert the ionic species into more volatile forms suitable for GC analysis. This typically involves alkylation, for instance, through a Grignard reaction or with agents like sodium tetraethylborate or sodium tetrapropylborate, to form less polar and more volatile tetraalkyllead compounds. nih.govnih.gov

The coupling of gas chromatography with atomic absorption spectrometry provides a robust method for the determination of organolead compounds. nih.gov In this hyphenated technique, the eluent from the GC column is introduced into an atomizer, such as a quartz furnace, where the compounds are decomposed, and the lead atoms are atomized. A light beam of a specific wavelength, characteristic of lead, is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of lead, allowing for its quantification. who.int

GC-AAS is widely applicable for the analysis of organometallic compounds in environmental and biological samples. The system's selectivity is high due to the specificity of both the chromatographic separation and the atomic absorption detection. who.int While sensitive, its detection limits are generally surpassed by more advanced techniques like GC-ICP-MS. researchgate.net

Table 1: GC-AAS Application for Organolead Analysis

Parameter Description Reference
Derivatization Required to increase volatility of ionic organolead species. Agents like tetrabutylammonium (B224687) tetrabutylborate are used. nih.gov
Atomization Commonly performed in a heated quartz furnace.
Detection Principle Measurement of light absorption by ground-state lead atoms. who.int

| Applicability | Environmental and biological samples. | |

Gas chromatography coupled with atomic emission spectrometry, particularly with a microwave-induced plasma (MIP) source (GC-MIP-AES), is another effective technique for organolead speciation. After separation on the GC column, the analytes enter a high-energy plasma which excites the atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. A spectrometer detects and measures the intensity of this emission, which corresponds to the element's concentration. acs.org

This method offers high sensitivity and selectivity. acs.org It has been successfully applied to the speciation analysis of organolead compounds in challenging matrices such as polar snow at extremely low concentrations. researchgate.net The detection limits of GC-MIP-AES are comparable to those of GC-ICP-MS and are significantly better than those achieved with GC-MS or GC-AAS. researchgate.net

Table 2: Performance Characteristics of GC-MIP-AES for Organolead Speciation

Feature Detail Reference
Detector Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES). acs.org
Sensitivity High, with detection limits in the low pg/mL range for water samples. nih.gov
Selectivity High, based on the specific emission lines of lead. acs.org

| Applications | Analysis of organolead compounds in rainwater and polar snow. | researchgate.netnih.gov |

The hyphenation of gas chromatography with inductively coupled plasma mass spectrometry represents one of the most sensitive and powerful techniques for the determination of trimethyllead. Following chromatographic separation, the eluting compounds are introduced into an argon plasma, which atomizes and ionizes them. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. thermofisher.com

GC-ICP-MS offers exceptionally low detection limits, often in the femtogram (fg) range. nih.govresearchgate.net This high sensitivity allows for the quantification of this compound in a variety of samples, including environmental waters, airborne particulate matter, and biological reference materials. nih.govresearchgate.netnih.gov The accuracy of the method can be enhanced by using species-specific isotope dilution mass spectrometry (SS-IDMS), where an isotopically enriched standard of trimethyllead is used for quantification. nih.gov

Table 3: Detection Limits for Organolead Compounds using GC-ICP-MS

Compound Matrix Detection Limit (as Pb) Reference
Trimethyllead Snow Sample 50-75 ng L⁻¹ (procedural) nih.gov
Trimethyllead Airborne Particulate Matter 3.2 fg researchgate.net
Dimethyllead Airborne Particulate Matter 2.4 fg researchgate.net
Triethyllead (B1240127) Airborne Particulate Matter 1.8 fg researchgate.net

High-performance liquid chromatography is a versatile separation technique that is particularly well-suited for non-volatile or thermally labile compounds, which can be a challenge for GC. In HPLC, the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. The separation is based on the differential partitioning of the analytes between the two phases. Various HPLC modes, such as reversed-phase, ion-pairing, and ion-exchange, can be employed for the speciation of organolead compounds. nih.gov

The combination of HPLC with ICP-MS detection provides a highly sensitive and specific method for the speciation of organolead compounds, including this compound, in aqueous samples. nih.govresearchgate.net The liquid eluent from the HPLC column can be directly introduced into the ICP-MS nebulizer, making the interface relatively straightforward. nih.gov

This technique allows for the separation and quantification of various lead species, such as inorganic lead (Pb²⁺) and different trialkyllead chlorides, in a single analytical run. nih.gov The detection limits achieved with HPLC-ICP-MS are typically three orders of magnitude better than those obtained with HPLC coupled to an atomic emission spectrometer (ICP-AES). nih.gov Researchers have developed methods to separate inorganic lead, trimethyllead, triethyllead, and triphenyllead in under 3.5 minutes. researchgate.net

Table 4: Comparative Detection Limits of HPLC-ICP-AES vs. HPLC-ICP-MS for Lead Speciation

Technique Detection Limit Improvement Reference

Table 5: HPLC-ICP-MS Method Performance for Lead Speciation

Parameter Value Reference
Separation Time < 3.5 minutes researchgate.net
Detection Limit (Trimethyllead) 0.02 µg/L researchgate.net
Detection Limit (Inorganic Lead) 0.01 µg/L researchgate.net
Detection Limit (Triethyllead) 0.02 µg/L researchgate.net

High-Performance Liquid Chromatography (HPLC) for Organolead Speciation

HPLC-Inductively Coupled Plasma Atomic Emission Spectroscopy (HPLC-ICP-AES)

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a powerful technique for the speciation of organolead compounds, including this compound. This hyphenated technique combines the separation capabilities of HPLC with the element-specific detection of ICP-AES.

In this setup, the different lead species are first separated on an HPLC column. The eluent from the column is then introduced into the ICP-AES system, where the sample is nebulized and passed into a high-temperature argon plasma. The plasma atomizes and excites the lead atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of lead, allowing for its quantification.

Research has demonstrated the successful use of HPLC-ICP-AES for the speciation of inorganic lead (Pb²⁺) and various trialkyllead species, including trimethyllead (TML) chloride. nih.gov The choice of chromatographic conditions is critical for achieving good resolution and sensitivity. While HPLC coupled with ICP-Mass Spectrometry (ICP-MS) can offer significantly lower detection limits, HPLC-ICP-AES remains a robust and valuable tool for organolead analysis. nih.gov

Ion-Exchange and Reversed-Phase HPLC Modes

Both ion-exchange and reversed-phase chromatography are prominent HPLC modes utilized for the separation of this compound from other lead species. nih.gov

Ion-Exchange Chromatography (IEX): This technique separates ions and polar molecules based on their affinity to an ion exchanger. phenomenex.comzodiaclifesciences.comlibretexts.orghamiltoncompany.com The stationary phase contains charged functional groups that interact with oppositely charged analytes. zodiaclifesciences.comhamiltoncompany.com In the context of trimethyllead, which exists as the trimethyllead cation (TML⁺), cation-exchange chromatography is employed. phenomenex.comzodiaclifesciences.com The separation is influenced by the mobile phase's pH and ionic strength, which can be adjusted to control the elution of the analytes. hamiltoncompany.com

Reversed-Phase HPLC (RP-HPLC): This is a widely used mode where the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. researchgate.net Separation is based on the hydrophobic character of the analytes. researchgate.net this compound can be effectively separated using RP-HPLC. nih.govsielc.com The retention of the compound is influenced by the composition of the mobile phase, typically a mixture of water and a less polar organic solvent like methanol (B129727) or acetonitrile. researchgate.net

The selection between ion-exchange and reversed-phase modes depends on the specific sample matrix and the other lead species present. Both have been successfully applied in the speciation of this compound. nih.gov

Optimization of Mobile Phase and Gradient Conditions

Optimizing the mobile phase composition and gradient elution conditions is essential for achieving efficient separation of this compound in HPLC. semanticscholar.orgresearchgate.net

Mobile Phase Composition: In reversed-phase HPLC, the mobile phase typically consists of an aqueous component and an organic modifier, such as methanol or acetonitrile. researchgate.net The ratio of these solvents determines the elution strength. For the separation of trimethyllead and other trialkyllead species, methanol-water mixtures are commonly used. nih.gov

Isocratic vs. Gradient Elution:

Isocratic elution uses a constant mobile phase composition throughout the analysis. lcms.cz An isocratic separation with 30% methanol has been identified as a good compromise for achieving both chromatographic resolution and plasma stability when using ICP-MS detection. nih.gov

Gradient elution involves changing the mobile phase composition during the separation, typically by increasing the concentration of the organic solvent. chromatographyonline.com This is particularly useful for separating compounds with a wide range of polarities. chromatographyonline.com For HPLC-ICP-AES detection, a step gradient from 10% to 70% methanol has been found to provide optimal chromatographic conditions for the reversed-phase separation of this compound and other organolead species. nih.gov A "scouting gradient," often from 5% to 95% or 100% of the organic solvent, is a common starting point in method development to determine the optimal gradient profile. lcms.czchromatographyonline.com

The table below summarizes example chromatographic conditions for this compound analysis.

ParameterCondition 1: Gradient (for ICP-AES)Condition 2: Isocratic (for ICP-MS)
HPLC Mode Reversed-PhaseReversed-Phase
Mobile Phase Methanol / WaterMethanol / Water
Elution Type Step GradientIsocratic
Methanol % 10% to 70%30%
Detector ICP-AESICP-MS
Reference nih.gov nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially in complex environmental and biological matrices. This often involves extraction to isolate the analyte, derivatization to improve its analytical properties, and preconcentration to enhance sensitivity.

Extraction Techniques (e.g., Solvent Extraction, Supercritical Fluid Extraction)

Solvent Extraction: This is a conventional technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For this compound in aqueous samples, extraction into an organic solvent like hexane (B92381) is a common procedure. The process can be facilitated by the addition of salts and complexing agents, such as sodium diethyldithiocarbamate (B1195824) (NaDDTC), followed by shaking to partition the analyte into the organic phase.

Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.govsami-sabinsagroup.com Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient extraction with reduced solvent waste. sami-sabinsagroup.commdpi.com A method for extracting trimethyllead from sand has been developed using supercritical CO₂ modified with methanol. nih.gov The presence of a complexing agent like NaDDTC was found to be significant for the extraction of inorganic lead but not essential for trimethyllead. nih.gov The efficiency of SFE is dependent on parameters such as pressure, temperature, and the volume of the modifier. nih.govmdpi.com

The following table details optimized conditions for the supercritical fluid extraction of trimethyllead.

ParameterOptimal Condition
Pressure 193 bar
Temperature 40 °C
Modifier 0.5 mL Methanol
Static Time 45 min
CO₂ Flow Rate 1 mL min⁻¹
Recovery of TML⁺ 97 ± 2%
Reference nih.gov

Derivatization Methods (e.g., Grignard Reagents for Enhanced Volatility)

Derivatization is a chemical modification process used to convert an analyte into a substance that has improved properties for separation and detection, particularly for gas chromatography (GC). researchgate.netsemanticscholar.org For organolead compounds like this compound, which are not sufficiently volatile for direct GC analysis, derivatization is essential. dss.go.th

The most common derivatization strategy involves alkylation using Grignard reagents. dss.go.th These organomagnesium halides react with the trimethyllead cation to replace the chloride with an alkyl group, forming a more volatile and thermally stable tetraalkyllead compound.

Common Grignard reagents used for this purpose include:

Propylmagnesium chloride : Reacts with trimethyllead to form trimethylpropyllead. dss.go.th

Pentylmagnesium bromide : Used to form trimethylpentyllead. nih.gov

Butylation reagents : Also utilized, with some studies suggesting they can result in a cleaner reaction compared to pentylated reagents. dss.go.th

The derivatization reaction is typically performed in an organic solvent like hexane. After the reaction, any excess Grignard reagent is destroyed by washing with an acid solution, such as sulfuric acid. dss.go.th The resulting derivatized analyte can then be readily analyzed by GC. dss.go.th

Preconcentration Techniques (e.g., In-Tube Solid Phase Microextraction)

Preconcentration techniques are employed to increase the concentration of the analyte before analysis, thereby improving the method's sensitivity. In-tube solid phase microextraction (SPME) is an effective and automated technique for the preconcentration of trimethyllead from aqueous samples. rsc.orgmdpi.comnih.gov

In-tube SPME utilizes a capillary column with a coated inner surface as the extraction device. nih.govnih.gov The sample solution is repeatedly drawn into and ejected from the capillary, allowing the analytes to be adsorbed and concentrated onto the stationary phase. nih.gov The trapped analytes are then desorbed with a small volume of solvent and transferred directly into the HPLC system for analysis. rsc.org

This online coupling of in-tube SPME with HPLC-MS allows for complete separation and detection of trimethyllead in a short analysis time (e.g., less than 5 minutes). rsc.org The method has been shown to achieve detection limits in the nanogram per milliliter (ng/mL) range for trimethyllead. rsc.org This approach offers significant advantages in terms of automation, miniaturization, and reduced solvent consumption. mdpi.com

Interlaboratory Studies and Reference Material Development

The accurate determination of this compound at trace levels in environmental matrices necessitates robust analytical methodologies and the availability of suitable reference materials for quality control. dss.go.th Interlaboratory studies play a crucial role in assessing the state-of-the-art of these determinations, identifying potential discrepancies between laboratories, and validating analytical methods. A key outcome of such collaborative efforts is the development of certified reference materials (CRMs), which are indispensable for ensuring the reliability and comparability of measurement results over time and across different laboratories. dss.go.thresearchgate.net

Homogeneity and Stability Assessment of Reference Materials

A fundamental prerequisite for a material to serve as a reliable reference standard is the demonstration of its homogeneity and stability for the analyte of interest. researchgate.netsemanticscholar.org Homogeneity ensures that each subsample or unit of the material has the same concentration of the analyte within stated uncertainty limits, while stability guarantees that the concentration does not change significantly over a specified period under defined storage and transport conditions. dss.go.thresearchgate.net

In the context of trimethyllead analysis, an extensive project was undertaken by the Standards, Measurements and Testing Programme (formerly BCR) of the European Commission to develop a reference material of artificial rainwater containing trimethyllead. dss.go.th This initiative involved rigorous homogeneity and stability assessments of the candidate reference material, designated as RM 604. dss.go.th

Homogeneity Assessment:

Homogeneity Study of Trimethyllead in Artificial Rainwater (RM 604)
ParameterRelative Standard Deviation (RSD %)
Between-Bottle Homogeneity6.8 ± 1.7
Method Variance4.3 ± 1.4

Stability Assessment:

The stability of trimethyllead in the artificial rainwater matrix was a critical factor in its potential certification as a CRM. dss.go.th Long-term stability was monitored by storing bottles of RM 604 in the dark at 4 °C and analyzing the trimethyllead content at regular intervals over 12 months, with a final check after 37 months. dss.go.thresearchgate.net Additionally, a short-term stability study was conducted at an elevated temperature of +37 °C for 15 days to simulate potential transport conditions. dss.go.th

The long-term stability study revealed some concerns about the degradation of trimethyllead over time, which ultimately prevented the material from being certified. dss.go.thresearchgate.net The short-term study at +37 °C showed that while a statistical F-test did not indicate a significant difference in concentrations after 5, 10, and 15 days, the calculated F-value was very close to the critical value, suggesting that the stability might be compromised at elevated temperatures. dss.go.th

Short-Term Stability of Trimethyllead in RM 604 at +37 °C
Storage Time (days)Mean Concentration (ng kg⁻¹)Standard Deviation (ng kg⁻¹)
554.31.5
1051.32.1
1550.62.5

Method Validation and Intercomparison Exercises

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pcdn.cofda.gov Intercomparison exercises, also known as proficiency testing, are a practical means of method validation, allowing laboratories to assess their performance against that of their peers and against a reference value.

Several interlaboratory exercises have been organized to evaluate and improve the quality of trimethyllead determinations in environmental samples. In a first exercise, participating laboratories were provided with a concentrated solution of trimethyllead and asked to perform a 1000-fold dilution to determine concentrations of approximately 40 µg L⁻¹. researchgate.net Some laboratories also analyzed the solutions after a 10,000-fold dilution.

A subsequent, more challenging intercomparison study focused on the analysis of simulated rainwater with low trimethyllead levels and urban dust samples. In the second interlaboratory study for the certification of RM 604, participating laboratories received two sets of solutions containing approximately 50 µg L⁻¹ and 5 µg L⁻¹ of trimethyllead, respectively. dss.go.th The results from these expert laboratories were used to establish a tentative certified value for the reference material. dss.go.th

The analytical techniques employed by the participating laboratories were generally based on a combination of extraction, derivatization (such as ethylation or propylation), separation by gas chromatography (GC) or high-performance liquid chromatography (HPLC), and detection using atomic absorption spectrometry (AAS), atomic emission spectrometry (AES), or mass spectrometry (MS). researchgate.net These intercomparison exercises were instrumental in highlighting the capabilities of different analytical approaches and in identifying areas for method improvement.

Summary of Analytical Techniques Used in Trimethyllead Intercomparison Studies
Analytical StepTechniques Employed
ExtractionSolvent extraction
DerivatizationEthylation, Propylation (Grignard reaction)
SeparationGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
DetectionAtomic Absorption Spectrometry (AAS), Atomic Emission Spectrometry (AES), Mass Spectrometry (MS)

These collaborative studies underscore the importance of ongoing quality control and the use of reference materials to achieve accurate and comparable data for the environmental monitoring of this compound. dss.go.th

Environmental Occurrence and Biogeochemical Cycling of Trimethyllead Species

Distribution in Environmental Compartments

The distribution of trimethyllead (B1239934) (TML) species, including trimethyllead chloride, is widespread, with detectable concentrations found in the atmosphere, aquatic systems, and terrestrial environments. These compounds are secondary pollutants formed from the atmospheric decomposition of tetramethyllead (B1204573) (TML) and tetraethyllead (B6334599) (TEL).

Trimethyllead compounds are consistently detected in the atmosphere, partitioned between the vapor phase and particulate matter. Vehicular emissions of tetraalkyllead undergo atmospheric breakdown, leading to the formation of trialkyl- and dialkyllead species, which are then scavenged from the atmosphere by wet and dry deposition. dss.go.th

Studies have identified both tetraalkyllead and trialkyllead compounds in atmospheric aerosols in both urban and rural settings. However, the concentrations in aerosols are generally low, constituting less than 1.2% of the total gas-phase alkyllead. The majority of organolead compounds in the atmosphere exist in the vapor phase.

Rainwater analysis has confirmed the presence of trimethyllead, as it is washed out from the atmosphere. Research has focused on developing reliable methods for the speciation and quantification of ionic alkyllead compounds, including trimethyllead, in rainwater to monitor environmental levels. dss.go.th The stability of trimethyllead in aqueous solutions, such as rainwater, is a critical factor in its environmental persistence. While trimethyllead has been found to be relatively stable in solutions kept at ambient temperature in the dark, its decomposition can be significant under certain conditions. dss.go.th

Data on the concentration of trimethyllead in snow is less abundant in the readily available scientific literature. However, given its presence in rainwater and atmospheric aerosols, it is expected to be present in snowpack, especially in regions with significant historical or ongoing sources of leaded gasoline combustion.

Table 1: Atmospheric Concentrations of Trimethyllead Species
Location/StudyMatrixCompoundConcentration Range
Urban KerbsideVapor PhaseOrganolead (other than tetraalkyllead)16 - 205 ng Pb m⁻³
RuralVapor PhaseOrganolead (other than tetraalkyllead)0.06 - 1.6 ng Pb m⁻³
Urban and RuralAerosolsTetraalkyllead and Trialkyllead< 1.2% of total gas-phase alkyllead
Artificial Rainwater CRMAqueous SolutionThis compound (as Pb)~55 ng kg⁻¹

Trimethyllead compounds enter aquatic systems primarily through atmospheric deposition (wet and dry) and runoff from contaminated land. Once in surface waters, their fate is influenced by factors such as water chemistry, sunlight, and microbial activity. The degradation of tetramethyllead in water can lead to the formation of trimethyllead. For instance, in one study, the degradation of tetramethyllead resulted in the recovery of trimethyllead, with its percentage increasing over a 49-day period. epa.gov

While specific concentration data for this compound in various surface water bodies is not extensively detailed in the provided search results, its presence is an expected consequence of the historical use of leaded gasoline.

Soils and sediments act as significant sinks for trimethyllead and other lead compounds. Deposition from the atmosphere and the breakdown of tetraalkyllead compounds in soil contribute to its accumulation. The persistence of this compound in soil is a key factor in its long-term environmental impact.

The degradation of alkyllead compounds in soil is a complex process involving both chemical and biological pathways. Studies have shown that the degradation of tetraethyllead in soil leads to the formation of ionic degradation products, including triethyllead (B1240127), and it is expected that a similar pathway exists for tetramethyllead, leading to trimethyllead. The presence of microorganisms has been shown to significantly accelerate the degradation of alkyllead compounds in soil. nih.gov

Environmental Fate and Persistence

The environmental fate of this compound is characterized by its relative stability compared to its tetraalkyllead precursors and its eventual degradation to inorganic lead.

This compound exhibits a degree of environmental persistence. cymitquimica.com In aqueous solutions, its stability is influenced by factors such as light and temperature. While it can be stable in the dark at ambient temperatures, decomposition can occur under other conditions. dss.go.th In soil environments, the persistence is affected by microbial activity, pH, and the presence of other organic matter. The degradation of alkyllead compounds is generally faster in non-sterile soils, indicating a significant role for microbial action.

The biotransformation of trimethyllead in soil-plant systems involves microbial degradation in the soil and potential uptake and metabolism by plants.

Microbial degradation is a key process in the breakdown of alkyllead compounds in soil. nih.gov The transformation of tetraethyllead to its ionic degradation products, triethyllead and diethyllead, is mediated by microbes. nih.gov It is presumed that a similar microbial degradation pathway exists for tetramethyllead, resulting in the formation of trimethyllead.

Geochemical Cycling and Interactions with Environmental Sorbents

The environmental journey of this compound is a complex interplay of chemical and biological transformations, transport, and partitioning between solid and aqueous phases. Once introduced into the environment, typically as a degradation product of tetraalkyllead gasoline additives, its fate is largely dictated by its interactions with environmental sorbents such as soil and sediment.

Transformation and Degradation

Sorption to Soil and Sediment

The mobility and bioavailability of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption, a process that includes both adsorption (accumulation on the surface) and absorption (penetration into the particle), effectively removes the compound from the aqueous phase, thereby reducing its immediate transport potential.

Several key factors govern the extent of trimethyllead sorption:

Soil and Sediment Composition: The composition of the solid matrix is a primary determinant of its sorptive capacity.

Organic Matter: Soils and sediments with high organic matter content generally exhibit a greater capacity for sorbing organolead compounds. Humic and fulvic acids, major components of soil organic matter, can form complexes with trimethyllead, effectively immobilizing it. nih.gov

Clay Minerals: The type and amount of clay minerals, such as kaolinite (B1170537) and montmorillonite (B579905), play a crucial role. researchgate.netrsc.org These minerals possess charged surfaces that can attract and bind the positively charged trimethyllead cation ((CH₃)₃Pb⁺). The affinity for sorption generally follows the order montmorillonite > illite (B577164) > kaolinite. nm.gov

Iron Oxides: Iron oxides, commonly found as coatings on soil and sediment particles, also provide active sites for the sorption of lead compounds.

pH: The pH of the surrounding water is a master variable controlling the sorption process. For cationic metals and organometals like trimethyllead, sorption generally increases with increasing pH. icm.edu.plmdpi.com This is because at higher pH values, the surfaces of many soil components become more negatively charged, enhancing the electrostatic attraction for the positively charged trimethyllead ion.

Mobility and Transport

The partitioning of this compound between the solid and aqueous phases is often quantified by the soil-water partition coefficient (Kd). A higher Kd value indicates stronger sorption and consequently, lower mobility. While specific Kd values for this compound are scarce in the literature, the general principles of lead sorption suggest that its mobility will be significantly retarded in soils and sediments rich in organic matter and clay, and under neutral to alkaline conditions. pnnl.govepa.govskb.com

The mobility of organolead compounds in the environment is a critical factor in determining their potential to contaminate groundwater and enter the food chain. usgs.gov Understanding the interplay of degradation and sorption processes is therefore essential for predicting the long-term fate and transport of this compound in the environment.

Interactive Data Table: Factors Influencing Trimethyllead Sorption

FactorInfluence on SorptionUnderlying Mechanism
High Organic Matter Content Increases SorptionComplexation with humic and fulvic acids.
High Clay Content Increases SorptionCation exchange and surface adsorption on negatively charged clay surfaces.
Presence of Iron Oxides Increases SorptionSurface complexation on oxide surfaces.
Increasing pH Increases SorptionIncreased negative surface charge of sorbents, enhancing electrostatic attraction.
Decreasing pH Decreases SorptionIncreased competition from protons (H⁺) for binding sites and more positive surface charges.

Applications of Trimethyllead Chloride in Advanced Research Fields

Trimethyllead (B1239934) chloride, an organometallic compound, has been utilized in various specialized areas of scientific investigation. Its unique chemical properties make it a valuable tool in molecular biology, materials science, and analytical chemistry. This article explores its specific applications as a molecular probe, its role in the study of advanced materials, and its use in the development of analytical standards.

Q & A

Advanced Research Question

  • Negative controls : Use lead-free analogs (e.g., trimethyltin chloride) to isolate Pb-specific effects.
  • Positive controls : Compare with known channel blockers (e.g., Gd³⁺ for SV channels).
  • Purity validation : Confirm Met₃PbCl purity via NMR or elemental analysis to rule out Pb(II) contamination .

How can computational modeling enhance understanding of this compound’s channel interactions?

Advanced Research Question
Molecular dynamics (MD) simulations of Met₃PbCl in lipid bilayers can predict partitioning coefficients and binding kinetics. Pair these with electrophysiological data to refine kinetic models (e.g., Markov state models) of SV channel gating under Pb exposure .

What are the implications of this compound’s environmental persistence for experimental design?

Advanced Research Question
Met₃PbCl’s stability in aqueous solutions (pH 5–8) necessitates strict pH control during experiments. Pre-exposure protocols should account for its slow degradation into inorganic Pb species, which may confound long-term toxicity assays .

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